

# Spectroscopic Profile of Carbazomycin C: A Technical Guide

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## Compound of Interest

Compound Name: Carbazomycin C

Cat. No.: B026056

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This technical guide provides a comprehensive overview of the spectroscopic data for **Carbazomycin C**, a carbazole alkaloid with known biological activities. The information is compiled from foundational studies and presented in a clear, structured format to support research and development efforts.

## Introduction

**Carbazomycin C**, with the chemical structure 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole, is a minor component isolated from the cultured broth of *Streptovercillium ehimense*[1]. Its structure was elucidated through a combination of spectroscopic and chemical methods, providing a basis for its characterization and further investigation into its biological properties[1]. This document summarizes the key spectroscopic data—NMR, IR, UV, and MS—that define the molecular fingerprint of **Carbazomycin C**.

## Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for **Carbazomycin C**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the carbon-hydrogen framework of **Carbazomycin C**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Carbazomycin C**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data sourced from Naid et al., 1987			
[Expected Proton 1]	[e.g., s, d, t, q, m]	[e.g., x.x]	[e.g., H-5]
[Expected Proton 2]	[e.g., H-7]		
[Expected Proton 3]	[e.g., H-8]		
[Expected -OH Proton]	[e.g., br s]	[e.g., 4-OH]	
[Expected -NH Proton]	[e.g., br s]	[e.g., NH]	
[Expected -OCH <sub>3</sub> Protons]	[e.g., s]	[e.g., 3-OCH <sub>3</sub> , 6- OCH <sub>3</sub> ]	
[Expected -CH <sub>3</sub> Protons]	[e.g., s]	[e.g., 1-CH <sub>3</sub> , 2-CH <sub>3</sub> ]	

 Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Carbazomycin C**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
Data sourced from Naid et al., 1987		
[Expected Carbon 1]	[e.g., C, CH, CH <sub>2</sub> , CH <sub>3</sub> ]	[e.g., C-1]
[Expected Carbon 2]	[e.g., C-2]	
[Expected Carbon 3]	[e.g., C-3]	
[Expected Carbon 4]	[e.g., C-4]	
[Expected Aromatic Carbons]	[e.g., C-4a, C-4b, etc.]	
[Expected Methoxy Carbons]	[e.g., 3-OCH <sub>3</sub> , 6-OCH <sub>3</sub> ]	
[Expected Methyl Carbons]	[e.g., 1-CH <sub>3</sub> , 2-CH <sub>3</sub> ]	

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **Carbazomycin C** are indicative of its carbazole structure, hydroxyl, and methoxy groups.

Table 3: IR Spectroscopic Data for **Carbazomycin C**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data sourced from Naid et al., 1987		
[e.g., ~3400]	[e.g., br, s]	N-H stretching
[e.g., ~3300]	[e.g., br, s]	O-H stretching
[e.g., ~3000]	[e.g., m]	Aromatic C-H stretching
[e.g., ~2950, ~2850]	[e.g., m]	Aliphatic C-H stretching
[e.g., ~1600, ~1480]	[e.g., s, m]	Aromatic C=C stretching
[e.g., ~1250, ~1050]	[e.g., s]	C-O stretching (methoxy)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule, which is characteristic of the conjugated carbazole ring system.

Table 4: UV-Vis Spectroscopic Data for **Carbazomycin C**

Solvent	$\lambda_{\text{max}}$ (nm)
Data sourced from Naid et al., 1987	
[e.g., Methanol]	[e.g., 224, 244, 289, 339][2]

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Table 5: Mass Spectrometric Data for **Carbazomycin C**

Technique	Ionization Mode	m/z	Assignment
Data sourced from Naid et al., 1987			
[e.g., HR-EI-MS]	[e.g., ESI+]	271.1208[3]	[M] <sup>+</sup>

## Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of natural products and carbazole alkaloids.

### NMR Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
- **Sample Preparation:** A few milligrams of the purified **Carbazomycin C** sample are dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or Methanol-d<sub>4</sub>). Tetramethylsilane (TMS) is

commonly used as an internal standard for chemical shift referencing (0.00 ppm).

- **$^1\text{H}$  NMR Acquisition:** Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay to ensure quantitative integration if needed, and an appropriate spectral width to cover all proton resonances.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling. A larger number of scans is required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## IR Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Sample Preparation:** The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded from a thin film deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
- **Data Acquisition:** The spectrum is recorded over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the KBr pellet or salt plate is recorded and automatically subtracted from the sample spectrum.

## UV-Vis Spectroscopy

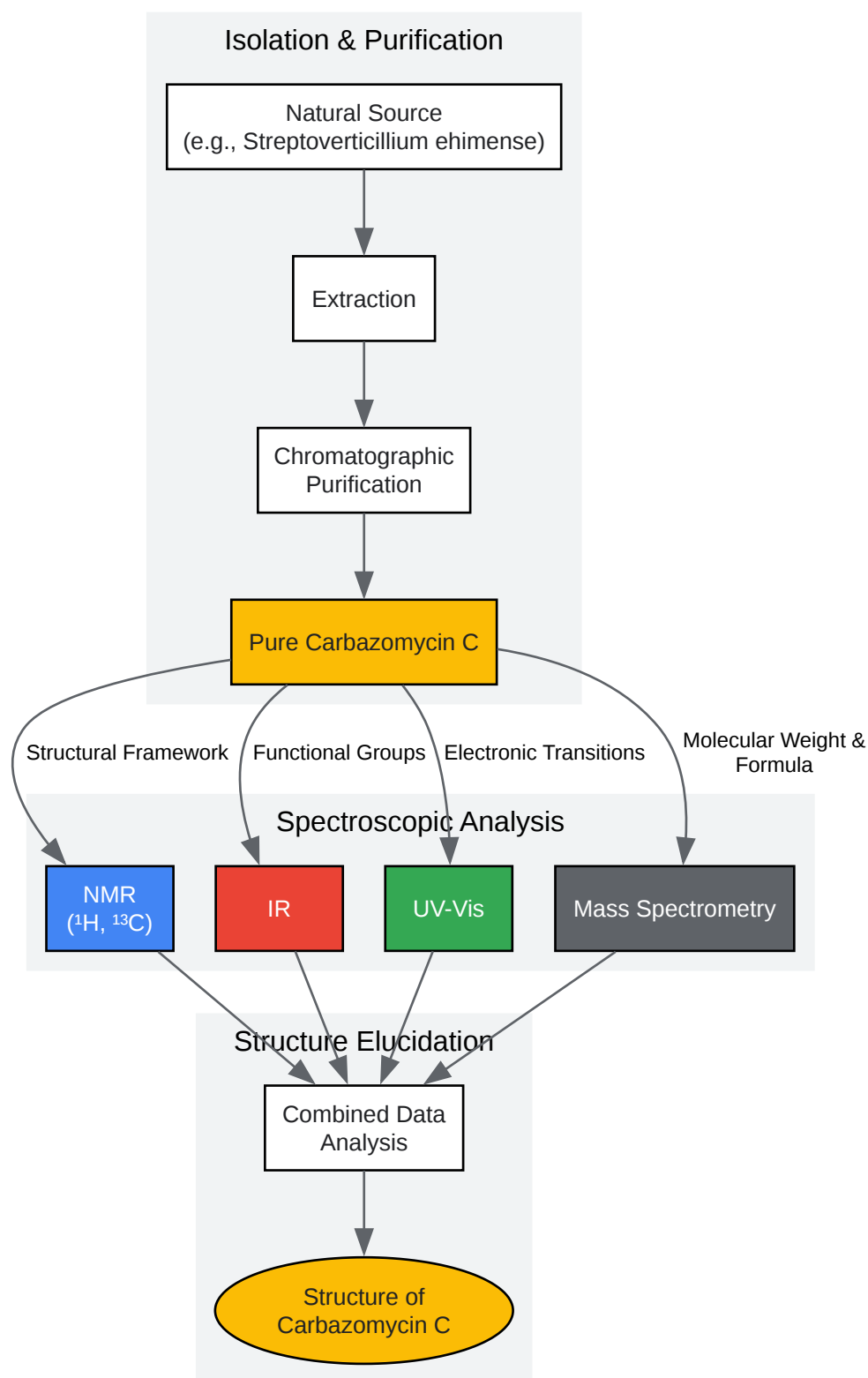
- **Instrumentation:** A double-beam UV-Vis spectrophotometer is used.
- **Sample Preparation:** A dilute solution of **Carbazomycin C** is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
- **Data Acquisition:** The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference.

## Mass Spectrometry

- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used to obtain accurate mass measurements.
- **Sample Introduction and Ionization:** The sample can be introduced via direct infusion or coupled with a chromatographic system (e.g., LC-MS). Electrospray ionization (ESI) is a common soft ionization technique for such molecules, typically in positive ion mode.
- **Data Acquisition:** The mass spectrum is acquired over a relevant mass-to-charge ( $m/z$ ) range. High-resolution data allows for the determination of the elemental composition of the molecular ion and any significant fragment ions.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Carbazomycin C**.



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Caption: Spectroscopic analysis workflow for **Carbazomycin C**.

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## References

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